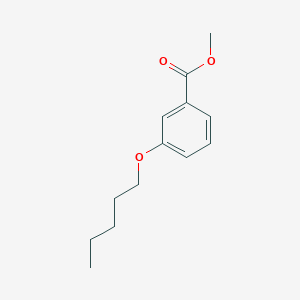
Methyl 3-(pentyloxy)benzoate
Overview
Description
Methyl 3-(pentyloxy)benzoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzoate group substituted with a pentyloxy group at the meta position. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(pentyloxy)benzoate can be synthesized through the esterification of 3-(pentyloxy)benzoic acid with methanol in the presence of an acidic catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as zirconium or titanium-based catalysts, can enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(pentyloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and sulfonic acids for sulfonation are commonly employed.
Major Products Formed
Oxidation: 3-(pentyloxy)benzoic acid.
Reduction: 3-(pentyloxy)benzyl alcohol.
Substitution: Methyl 3-(pentyloxy)-4-nitrobenzoate, methyl 3-(pentyloxy)-4-chlorobenzoate, etc.
Scientific Research Applications
Methyl 3-(pentyloxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 3-(pentyloxy)benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester with a similar structure but without the pentyloxy group.
Ethyl benzoate: Another ester with an ethyl group instead of a methyl group.
Propyl benzoate: An ester with a propyl group.
Uniqueness
Methyl 3-(pentyloxy)benzoate is unique due to the presence of the pentyloxy group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C13H18O3 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
methyl 3-pentoxybenzoate |
InChI |
InChI=1S/C13H18O3/c1-3-4-5-9-16-12-8-6-7-11(10-12)13(14)15-2/h6-8,10H,3-5,9H2,1-2H3 |
InChI Key |
VLGBMUPRDSTBKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













